4-(Oxetan-3-yloxy)pyridine-2-carbonitrile
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Overview
Description
4-(Oxetan-3-yloxy)pyridine-2-carbonitrile is a heterocyclic compound that features both an oxetane ring and a pyridine ring The oxetane ring is a four-membered cyclic ether, while the pyridine ring is a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yloxy)pyridine-2-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the ring-closing approach, where a precursor molecule undergoes cyclization to form the oxetane ring. This can be achieved through various cyclization reactions, such as [2+2] cycloadditions, which form the C−O or C−C bonds necessary for the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize efficient catalysts and reaction conditions to facilitate the cyclization and subsequent attachment of the oxetane ring to the pyridine ring. The use of environmentally benign reagents and conditions is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(Oxetan-3-yloxy)pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Materials Science: The compound’s structural features can be exploited in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring can impart unique physicochemical properties to the compound, influencing its binding affinity and selectivity for target proteins or enzymes. The pyridine ring can also contribute to the compound’s overall activity by interacting with aromatic residues in the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Oxetan-3-yloxy)pyridine: This compound lacks the carbonitrile group but shares the oxetane and pyridine rings.
2-(Oxetan-3-yloxy)pyridine-4-carbonitrile: This isomer has the carbonitrile group attached to a different position on the pyridine ring.
Uniqueness
4-(Oxetan-3-yloxy)pyridine-2-carbonitrile is unique due to the specific positioning of the oxetane and carbonitrile groups on the pyridine ring.
Properties
IUPAC Name |
4-(oxetan-3-yloxy)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-4-7-3-8(1-2-11-7)13-9-5-12-6-9/h1-3,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSMJEFIZHZHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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